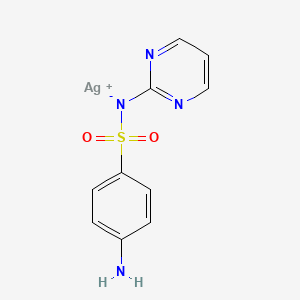
Silver sulfadiazine
Vue d'ensemble
Description
Silver sulfadiazine is an antibiotic used to prevent and treat wound infections in patients with second- and third-degree burns . It works by killing the bacteria or preventing its growth . It is a heavy metal topical agent with antibacterial properties .
Synthesis Analysis
The electrochemical synthesis of silver sulfadiazine microcrystals was carried out galvanostatically in a special two-electrode cell equipped with a sacrificial silver rod anode and a stainless steel plate cathode . The proposed method is fast and green and has unique features including synthesis in a single step, and no need for a metal salt .Molecular Structure Analysis
The molecular formula of Silver Sulfadiazine is C10H9AgN4O2S . Each silver atom is coordinated to three sulfadiazine molecules by a distorted tetrahedral configuration of three nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The efficacy of silver sulfadiazine is thought to result from its slow and steady reactions with serum and other sodium chloride-containing body fluids, which permits the slow and sustained delivery of silver ions into the wound environs .Physical And Chemical Properties Analysis
Silver sulfadiazine has a molecular weight of 357.14 g/mol . It is stable in the solid state upon exposure to air, humidity, and temperature up to 100°C for two weeks .Applications De Recherche Scientifique
Treatment of Burn Wounds
Silver sulfadiazine is a potent antibacterial agent and is considered as a standard therapy for burn treatment . It is used to prevent burn wound infection and promote healing . A study compared once versus twice daily dressing changes with Silver sulfadiazine, focusing on development of wound infections, incidence of hospital-acquired complications, patient pain scores, and length of stay . The results showed that once-daily dressing changes of Silver sulfadiazine in burn wounds have no negative impact on wound outcomes .
Eradication of Biofilms
Silver sulfadiazine has been found to be effective in eradicating biofilms formed by Methicillin-resistant Staphylococcus aureus (MRSA) . The antibacterial effects of Silver sulfadiazine were a result of silver ions and not sulfadiazine . It was found that Silver sulfadiazine, rather than silver nitrate, eradicated mature biofilms by bacterial killing .
Use in Lipid-Based Nanocarriers
Recent advances in nanotechnology have had an immense impact on drug delivery systems particularly in burn healing . Silver sulfadiazine has been encapsulated in lipid-based nanocarriers, which have been considered as efficient drug delivery systems for burn treatment .
Coating for Catheters and Endotracheal Tubes
Silver sulfadiazine has a novel use as a coating for various catheters and endotracheal tubes . The evidence points to Silver sulfadiazine being a valuable topical agent in the treatment of burns and of lesser value in numerous other applications .
Use in Hydrogels
Hydrogels are currently the focus of considerable scientific research due to their potential for hi-tech applications in various fields . Silver sulfadiazine has been developed and characterized in a hydrogel, showing its potential for diverse applications .
Antimicrobial Therapy
Silver sulfadiazine is an effective antimicrobial therapy used to prevent wound infection and promote healing . It is silver that has emerged as the antimicrobial of greatest current interest .
Mécanisme D'action
Target of Action
Silver sulfadiazine primarily targets the bacterial cell wall and cell membrane . It is bactericidal for many gram-negative and gram-positive bacteria, as well as being effective against yeast .
Mode of Action
Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect . Silver is a biocide, which binds to a broad range of targets .
Biochemical Pathways
It is known that silver ions, which are made bioavailable through the interaction of aqueous fluid with silver sulfadiazine, interact with functional organic groups such as thiols . These thiols and chemically similar species are key components of most proteins – including enzymes, and prokaryotic (bacterial) cell wall structures, and also nucleic acids .
Pharmacokinetics
Contact with body fluids produces free sulfadiazine which can then be systemically absorbed and distributed . It undergoes glucuronidation in the liver and is also excreted unaltered in urine . The half-life elimination of sulfadiazine is approximately 24 hours .
Result of Action
The result of silver sulfadiazine’s action is the prevention and treatment of wound sepsis in patients with second- and third-degree burns . It is bactericidal for many bacteria and is effective against yeast .
Action Environment
The efficacy of silver sulfadiazine is thought to result from its slow and steady reactions with serum and other sodium chloride-containing body fluids, which permits the slow and sustained delivery of silver ions into the wound environs . In this circumstance, a relatively minute amount of sulfadiazine appears active . The availability of silver ions is dependent upon dissociation of silver salts, or, on their solubility in wound fluid; this is pH dependent .
Orientations Futures
The results of a systematic review clearly demonstrate that a faster wound healing is obtained with the newly developed burn dressings . These new dressings tend to be more comfortable for the patients and easier to use for care givers . Since rapid wound closure is essential to obtain an optimal functional and aesthetic outcome, it can be concluded from the results of this systemic review that the standard use of SSD in the conservative treatment of burn wounds can no longer be supported .
Propriétés
IUPAC Name |
silver;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJSSZHHYBHCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9AgN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048646 | |
| Record name | Sulfadiazine silver | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Studies utilizing radioactive micronized silver sulfadiazine, electron microscopy, and biochemical techniques have revealed that the mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine. Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect. A specific mechanism of action has not been determined, but silver sulfadiazine's effectiveness may possibly be from a synergistic interaction, or the action of each component. Silver is a biocide, which binds to a broad range of targets. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death. Sulfadiazine is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |
| Record name | Silver sulfadiazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05245 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
22199-08-2 | |
| Record name | Silver sulfadiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22199-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfadiazine, silver [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver sulfadiazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05245 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfadiazine silver | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-amino-N-pyrimidin-2-ylbenzenesulphonamidato-NN,O1)silver | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER SULFADIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46JY43EJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





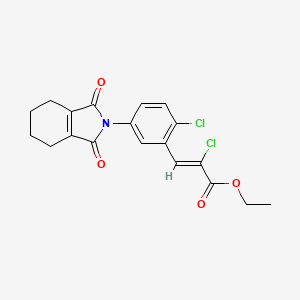




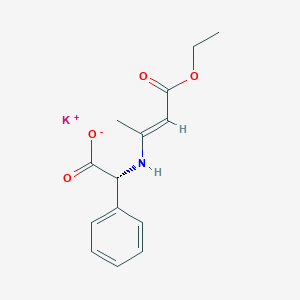
![D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate](/img/structure/B7801997.png)
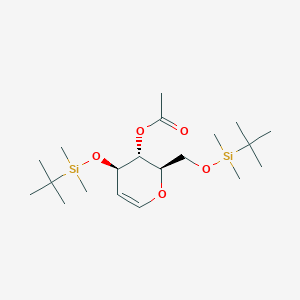
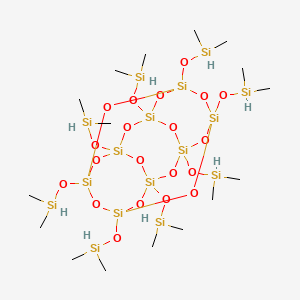
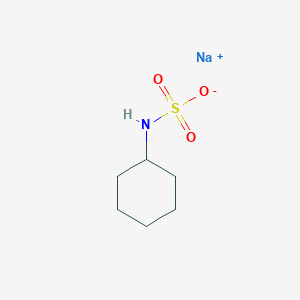
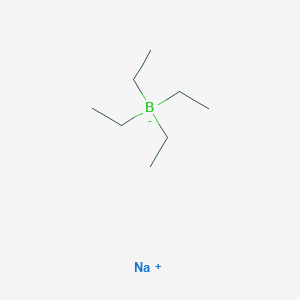
![Dimethyl(oxo)silane;3-[hydroxy(dimethyl)silyl]propan-1-amine](/img/structure/B7802029.png)